molecular formula C7H13ClN2O B6187199 1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride CAS No. 2639462-46-5

1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride

Cat. No.: B6187199
CAS No.: 2639462-46-5
M. Wt: 176.6
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Description

1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride typically involves the cyclization of amido-nitriles under mild conditions. This reaction is often catalyzed by nickel and proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally tolerant to a variety of functional groups, making it a versatile method for synthesizing substituted imidazoles .

Industrial Production Methods

Industrial production methods for this compound often involve solvent-free conditions, which are considered green chemical methods. These methods utilize neutral or weakly acidic alumina to achieve satisfactory results . The possibility of performing the reaction under solvent-free conditions makes this approach environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.

    Reduction: Reduction reactions often involve the use of reducing agents to convert the imidazole ring to a more saturated form.

    Substitution: Substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are generally carried out under mild conditions to preserve the integrity of the imidazole ring .

Major Products

The major products formed from these reactions include various substituted imidazoles, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. This inhibition is often achieved through the binding of the imidazole ring to the active site of the enzyme, thereby blocking its activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent.

Uniqueness

What sets 1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride apart from these similar compounds is its unique combination of chemical and biological properties. Its ability to undergo a variety of chemical reactions under mild conditions and its broad range of biological activities make it a versatile and valuable compound for scientific research .

Properties

CAS No.

2639462-46-5

Molecular Formula

C7H13ClN2O

Molecular Weight

176.6

Purity

95

Origin of Product

United States

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